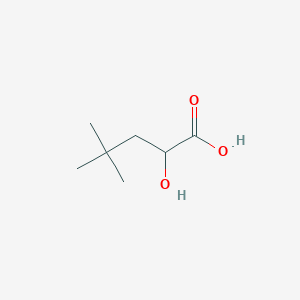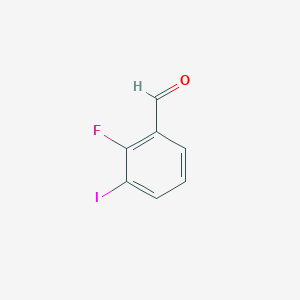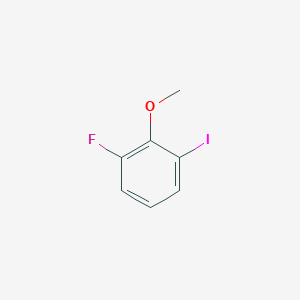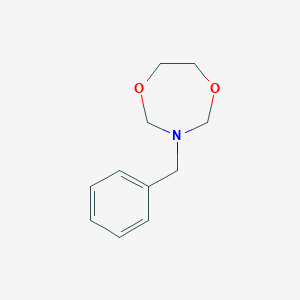
1-(2-chloroethyl)-2-ethyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloroethyl)-2-ethyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a 2-chloroethyl group and an ethyl group attached to the imidazole ring
Méthodes De Préparation
The synthesis of 1-(2-chloroethyl)-2-ethyl-1H-imidazole can be achieved through several synthetic routes. One common method involves the alkylation of 2-ethylimidazole with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-(2-chloroethyl)-2-ethyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding imidazole N-oxides. Reduction reactions can convert the chloroethyl group to an ethyl group or other reduced forms.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which can be useful in the synthesis of more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-(2-azidoethyl)-2-ethyl-1H-imidazole.
Applications De Recherche Scientifique
1-(2-chloroethyl)-2-ethyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with biological macromolecules, making it useful in biochemical assays.
Medicine: Research is ongoing to explore its potential as an anticancer agent. The chloroethyl group can form DNA cross-links, which can inhibit cancer cell proliferation.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 1-(2-chloroethyl)-2-ethyl-1H-imidazole involves its ability to form covalent bonds with biological macromolecules. The chloroethyl group can undergo nucleophilic substitution reactions with nucleophilic sites on DNA, proteins, and enzymes. This can lead to the formation of cross-links and adducts, which can disrupt the normal function of these macromolecules.
In the context of anticancer activity, the compound can form DNA cross-links that inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis. The molecular targets and pathways involved include DNA polymerases, topoisomerases, and other enzymes involved in DNA repair and replication.
Comparaison Avec Des Composés Similaires
1-(2-chloroethyl)-2-ethyl-1H-imidazole can be compared with other similar compounds, such as:
1-(2-chloroethyl)-1H-imidazole: Lacks the ethyl group, which can affect its reactivity and biological activity.
1-(2-chloroethyl)-2-methyl-1H-imidazole: The presence of a methyl group instead of an ethyl group can influence its chemical properties and applications.
1-(2-chloroethyl)-2-phenyl-1H-imidazole: The phenyl group can enhance its stability and potential interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
1-(2-chloroethyl)-2-ethylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-2-7-9-4-6-10(7)5-3-8/h4,6H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKBYTGSVLBARA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Bromo-1-butyl-1H-benzo[d]imidazole](/img/structure/B1344352.png)
![4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1344353.png)





